molecular formula C3H11ClN2O2S B1442929 (2-Methanesulfonylethyl)hydrazine hydrochloride CAS No. 1306604-47-6

(2-Methanesulfonylethyl)hydrazine hydrochloride

Cat. No.: B1442929
CAS No.: 1306604-47-6
M. Wt: 174.65 g/mol
InChI Key: UWBMCNIBDXSQOM-UHFFFAOYSA-N
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Description

(2-Methanesulfonylethyl)hydrazine hydrochloride is a chemical building block of interest in medicinal and synthetic chemistry. Its structure features both a hydrazine moiety and a methylsulfonyl group, separated by a two-carbon ethyl spacer. This combination makes it a valuable synthon for researchers, particularly in the synthesis of more complex molecules, including various heterocycles. The reactive hydrazine group can undergo condensation reactions with carbonyls to form hydrazones, which are key intermediates in several synthetic pathways. The mesyl (methylsulfonyl) group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and serve as a good leaving group in nucleophilic substitution reactions, adding to its versatility . Compounds with similar hydrazine and sulfone functionalities are investigated as key intermediates in pharmaceutical research . The hydrochloride salt form typically enhances the compound's stability and solubility for handling in various experimental conditions. As with all reagents of this nature, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety information and handle the compound with appropriate precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-methylsulfonylethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.ClH/c1-8(6,7)3-2-5-4;/h5H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBMCNIBDXSQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Ethyl Precursors

  • The starting material often involves an ethyl halide or ethyl sulfonyl chloride derivative.
  • Methanesulfonyl chloride (CH3SO2Cl) is a common reagent for introducing the methanesulfonyl group onto ethyl substrates.
  • The sulfonylation reaction is typically conducted under controlled temperature (0-25 °C) in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
  • Base such as triethylamine or diisopropylethylamine (DIPEA) is used to scavenge HCl formed during the reaction.

Hydrazine Substitution

  • The sulfonylated ethyl intermediate is then reacted with hydrazine hydrate or hydrazine derivatives.
  • This nucleophilic substitution typically occurs at ambient to moderate temperatures (20-90 °C).
  • Reaction times vary from several hours to overnight to ensure complete conversion.
  • Solvents like THF, ethanol, or water mixtures are commonly used.
  • The reaction is often performed under inert atmosphere (nitrogen or argon) to prevent oxidation of hydrazine.

Formation of Hydrochloride Salt

  • The free base hydrazine derivative is converted into its hydrochloride salt by treatment with hydrochloric acid.
  • This step improves compound stability and crystallinity.
  • Crystallization from ethanol or ethyl acetate yields white crystalline hydrochloride salt.

Detailed Example Procedure from Related Patent Literature

A closely related synthesis is described in US Patent US8026395B1 for hydrazine derivatives with methylsulfonyl groups, which can be adapted for (2-Methanesulfonylethyl)hydrazine hydrochloride preparation:

Step Reagents & Conditions Description & Notes
1 2-chloroethyl methanesulfonyl intermediate + hydrazine hydrate in THF Stir at room temperature for 10 min, then heat at 90 °C overnight to substitute chlorine with hydrazine group.
2 Cooling to ambient temperature Quench and filter to remove solids.
3 Treatment with HCl in ethanol Convert free hydrazine base to hydrochloride salt, crystallize by cooling.
4 Filtration and drying Obtain white crystalline this compound.
  • Yield: Typically 67-85% depending on purification steps.
  • Drying over anhydrous sodium sulfate is used to remove residual water from organic phases.

Comparative Analysis of Preparation Methods

Method Key Reagents Temperature (°C) Reaction Time Yield (%) Notes
Sulfonylation + Hydrazine substitution (Patent US8026395B1) Methanesulfonyl chloride, hydrazine hydrate 20-90 (stepwise) Overnight (hydrazine step) 67-85 Efficient, high purity crystalline salt
Hydrazine methylation method (CN102516117B) Hydrazine hydrate, methanol, HCl 20-120 (methylation step) 2-3 hours (methylation) ~97 (methyl hydrazine) Methyl hydrazine preparation, related hydrazine derivative
One-step alkylation (CN106543026B) Methanol, hydrazine hydrate, sodium hydrogensulfite catalyst 70-100 (alkylation) 3-5 hours 96-97 One-step methyl hydrazine synthesis, catalyst aided

Note: The last two methods focus on methyl hydrazine derivatives but provide insight into hydrazine handling and methylation under inert conditions, which can be adapted for sulfonylethyl hydrazines.

Research Findings and Optimization Notes

  • Inert atmosphere protection : To avoid hydrazine oxidation and side reactions, inert gas (nitrogen or argon) atmosphere is essential during hydrazine substitution and methylation steps.
  • Temperature control : Maintaining temperatures below 100 °C during substitution prevents decomposition of sensitive hydrazine derivatives.
  • Use of bases : Organic bases like DIPEA improve reaction efficiency by neutralizing HCl formed during sulfonylation.
  • Crystallization solvents : Ethanol is preferred for crystallizing hydrochloride salts due to good solubility and ease of removal.
  • Purification : Drying organic layers over anhydrous sodium sulfate and filtration through Celite pads enhances purity.
  • Yield enhancement : Direct substitution without intermediate isolation (one-pot synthesis) can improve overall yield and reduce steps.

Summary Table of Preparation Parameters for this compound

Parameter Recommended Range/Value Comments
Sulfonylation reagent Methanesulfonyl chloride High purity reagent required
Solvent Dichloromethane, THF, or ethanol Depends on step
Base DIPEA or triethylamine Scavenges HCl
Hydrazine source Hydrazine hydrate (80%) Fresh, handled under inert gas
Reaction temperature 20-90 °C Step dependent
Reaction time 10 min to overnight Longer for substitution
Atmosphere Nitrogen or argon Prevent oxidation
Crystallization solvent Ethanol For hydrochloride salt formation
Yield 67-85% Depending on method and purification

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonylethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine hydrate, aldehydes, ketones, and various organic solvents such as ethanol, acetonitrile, and methylene chloride . Reaction conditions vary depending on the desired product and include temperature control, solvent choice, and reaction time.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include hydrazones, quinazolines, and other derivatives .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Compounds

  • (2-Methanesulfonylethyl)hydrazine hydrochloride is primarily utilized as a building block in the synthesis of various organic compounds. Its unique structure allows for the formation of hydrazones and other derivatives, which are crucial in organic chemistry.

Types of Reactions

  • The compound participates in several chemical reactions, including:
    • Oxidation: It can be oxidized to yield different products.
    • Reduction: Common reducing agents can convert it into other derivatives.
    • Substitution Reactions: The compound can engage in substitution reactions where functional groups are replaced.

Table 1: Reaction Types and Conditions

Reaction TypeDescriptionCommon Reagents
OxidationConversion to oxidation productsOxidizing agents
ReductionFormation of reduced derivativesCommon reducing agents
SubstitutionReplacement of functional groupsAldehydes, ketones

Biological Applications

Investigating Biological Activities

  • Research has focused on the biological activities of this compound, particularly its interactions with biomolecules. Preliminary studies suggest that it may exhibit potential therapeutic effects.

Case Study: Cancer Research

  • A study explored the compound's role as an inhibitor in pathways related to hyperproliferative diseases such as cancer. The findings indicated that it could modulate cell signaling pathways involved in tumor growth, suggesting its utility in cancer treatment strategies .

Medicinal Chemistry

Drug Development Precursor

  • The compound is being investigated as a precursor for developing new pharmaceuticals. Its ability to form stable derivatives makes it a candidate for creating novel therapeutic agents.

Potential Therapeutic Applications

  • Ongoing research is examining its efficacy against various diseases, including inflammatory conditions and cancers. The compound's mechanism involves interaction with specific molecular targets, potentially leading to new drug formulations.

Industrial Applications

Material Development

  • In industrial settings, this compound is utilized in developing new materials and chemical processes. Its properties allow for innovative applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of (2-Methanesulfonylethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrazones and other derivatives, which can interact with various biological molecules and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The methanesulfonyl group in the target compound is strongly electron-withdrawing, reducing nucleophilicity compared to electron-donating groups (e.g., methoxy in 4-methoxyphenylhydrazine) or aromatic systems (e.g., naphthyl) .
  • Solubility: Dihydrochloride salts (e.g., (2-phenylethyl)hydrazine dihydrochloride) exhibit higher aqueous solubility than mono-HCl derivatives .
  • Steric Hindrance : Bulky substituents like naphthyl or thienylmethyl may slow reaction kinetics in condensation or coupling reactions .

Comparative Insights :

  • Reducing Power : PHC and THC outperform the target compound in reducing I₂ in perovskite precursors, likely due to their less electron-withdrawing substituents .
  • Catalytic Utility : 4-Methoxyphenylhydrazine HCl’s methoxy group facilitates acid-catalyzed reactions, whereas the sulfonyl group in the target compound may hinder proton donation .
  • Biological Activity : Fluorinated derivatives (e.g., 2-fluorobenzyl) show enhanced pharmacokinetic profiles compared to sulfonyl-containing analogs .
2.3. Reactivity in Key Reactions
  • Condensation Reactions: Phenylhydrazine HCl: Attacks carbonyl groups or C-2 positions in chromanones, forming hydrazones or pyrazolines . Target Compound: Sulfonyl group may direct nucleophilic attack away from the hydrazine group, altering product regiochemistry.
  • Coupling Reactions :
    • Benzyl Hydrazine HCl : Reacts with carboxylic acids using EDCI to form amides; steric effects from substituents influence yields .

Biological Activity

(2-Methanesulfonylethyl)hydrazine hydrochloride is a compound belonging to the hydrazine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Overview of Hydrazines

Hydrazines are organic compounds characterized by the presence of the hydrazine group (-NH-NH2). They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of hydrazines contribute significantly to their pharmacological profiles, making them important in drug development.

Antimicrobial Properties

Research has shown that hydrazine derivatives possess notable antimicrobial activity. A study indicated that various hydrazone derivatives exhibited significant inhibitory effects against bacterial strains, with minimum inhibitory concentration (MIC) values reported as low as 1 μg/mL against Mycobacterium tuberculosis . This suggests potential applications in treating infectious diseases.

Anti-inflammatory Effects

Hydrazines have also been evaluated for their anti-inflammatory properties. In vitro studies have demonstrated that certain hydrazone derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds derived from hydrazines showed up to 65% inhibition of COX-2 at specific concentrations . This positions them as potential candidates for developing anti-inflammatory medications.

Anticancer Activity

The anticancer potential of hydrazines is another area of active research. Various studies have reported that certain hydrazone derivatives induce apoptosis in cancer cell lines. For example, compounds synthesized from this compound were tested against breast and prostate cancer cells, showing promising results in reducing cell viability .

Case Study 1: Antimicrobial Efficacy

A research team synthesized several hydrazone derivatives based on this compound and evaluated their antimicrobial efficacy. The study found that one derivative exhibited an MIC of 6.25 μg/mL against Staphylococcus aureus, demonstrating significant antibacterial activity.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanism of a hydrazone derivative derived from this compound. The results indicated that the compound effectively reduced prostaglandin E2 production in activated macrophages, suggesting a mechanism involving COX inhibition .

Data Summary

Activity Compound Target MIC/IC50
AntimicrobialHydrazone derivativeStaphylococcus aureus6.25 μg/mL
Anti-inflammatoryHydrazone derivativeCOX-265% inhibition at 10 mM
AnticancerHydrazone derivativeBreast cancer cellsIC50 = 15 μM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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